molecular formula C9H11BrO2 B174911 2-(4-Bromophenyl)propane-1,3-diol CAS No. 149506-34-3

2-(4-Bromophenyl)propane-1,3-diol

Cat. No.: B174911
CAS No.: 149506-34-3
M. Wt: 231.09 g/mol
InChI Key: ZOOKQEIWOHSNOH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)propane-1,3-diol (CAS 149506-34-3) is an organic compound with the molecular formula C 9 H 11 BrO 2 and a molecular weight of 231.09 g/mol . Its structure consists of a propane-1,3-diol backbone substituted at the 2-position with a 4-bromophenyl group . This brominated aromatic diol serves as a valuable synthetic intermediate and building block in various research fields . In chemistry , it is a key precursor for the synthesis of more complex organic molecules, including pharmaceutical intermediates and compounds for liquid crystal applications . It is also employed in the study of lignin model compounds . The compound possesses two primary hydroxyl groups and a bromine atom on the aromatic ring, providing multiple sites for further chemical modification. These functional groups allow it to undergo reactions such as oxidation , reduction , and nucleophilic substitution , enabling the creation of diverse chemical libraries for research and development . The mechanism of action in research settings often involves its ability to interact with molecular targets; the hydroxyl groups can form hydrogen bonds with enzymes and proteins, while the bromine atom can participate in halogen bonding, influencing binding affinity and specificity . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary use .

Properties

IUPAC Name

2-(4-bromophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOKQEIWOHSNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149506-34-3
Record name 2-(4-bromophenyl)propane-1,3-diol
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Preparation Methods

The synthesis of 2-(4-Bromophenyl)propane-1,3-diol can be achieved through several routes. One common method involves the bromination of 4-phenylpropane-1,3-diol. This reaction typically uses bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions must be carefully controlled to ensure selective bromination at the para position of the phenyl ring.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.

Chemical Reactions Analysis

2-(4-Bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Bromophenyl)propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its diol structure allows it to participate in biochemical reactions.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its bromine atom and diol groups provide sites for further chemical modifications.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues in Natural Products

Several propane-1,3-diol derivatives with aromatic substituents have been isolated from plants, though none contain bromine:

  • 2-(4-Hydroxyphenyl)propane-1,3-diol and 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (compounds 6 and 7 from Taxus cuspidata): These lack bromine but feature hydroxyl and methoxy groups, contributing to their antioxidant and hepatoprotective activities .
  • 2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol (compound 7 from Ficus pumila): Contains a phenoxy group with a hydroxypropyl substituent, enhancing hydrogen-bonding capacity and solubility in polar solvents .

Key Differences :

  • The bromine atom in 2-(4-Bromophenyl)propane-1,3-diol increases its molecular weight and hydrophobicity compared to hydroxyl/methoxy-substituted analogues.
  • Bromine’s electron-withdrawing nature may alter reactivity in electrophilic substitution reactions compared to electron-donating groups (e.g., -OH, -OMe) .

Lignin Model Compounds

Propane-1,3-diol derivatives are widely used to mimic lignin’s β-O-4 linkages:

  • Guaiacylglycerol-β-guaiacyl ether (GBG): Contains a 4-hydroxy-3-methoxyphenyl group and a phenoxy ether linkage. It models phenolic lignin end caps .
  • Veratrylglycerol-β-guaiacyl ether (VBG): Features a 3,4-dimethoxyphenyl group, mimicking non-phenolic lignin backbones .

Comparison :

  • Unlike GBG and VBG, this compound lacks ether linkages and methoxy groups, limiting its utility in lignin degradation studies. However, its bromine substituent could serve as a spectroscopic tag for tracking reactivity .

Key Contrasts :

  • Cyclohexyl and hydroxymethyl substituents modulate thermal stability and solubility differently than bromophenyl groups.

Stereochemical Variants

Stereochemistry critically impacts reactivity and biological activity:

  • threo-1,2-bis-(4-Hydroxy-3-methoxyphenyl)propane-1,3-diol and erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol (compounds 2 and 3 from Hydnocarpus anthelminthica): These diastereomers differ in spatial arrangement, affecting their degradation rates under alkaline conditions. Erythro isomers generally degrade faster due to conformational flexibility .

Implications for this compound :

  • While stereochemical studies are absent for the brominated compound, its planar bromophenyl group may reduce stereochemical complexity compared to bis-aryl analogues.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source/Reference
This compound 4-Bromophenyl 231.09 Synthetic precursor
2-(4-Hydroxyphenyl)propane-1,3-diol 4-Hydroxyphenyl 168.19 Antioxidant, natural product
GBG 4-Hydroxy-3-methoxyphenyl + phenoxy 316.33 Lignin model compound
threo-1,2-bis-(4-Hydroxy-3-MeO-phenyl) Two 4-hydroxy-3-methoxyphenyl groups 334.34 Bioactive natural product

Table 2: Reactivity and Degradation Rates of Stereoisomers

Compound (Isomer) Degradation Rate Constant (k) Conditions Reference
VG (erythro) 4× faster than threo Alkaline cooking
VS (erythro) 4× faster than threo Alkaline cooking

Biological Activity

2-(4-Bromophenyl)propane-1,3-diol is an organic compound characterized by its unique structure, featuring a bromine atom attached to a phenyl ring and two hydroxyl groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme interactions, metabolic pathways, and pharmaceutical applications.

  • Molecular Formula : C9H11BrO2
  • Molecular Weight : 229.09 g/mol
  • CAS Number : 149506-34-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding with proteins, while the bromine atom can engage in halogen bonding, enhancing the compound's binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Enzyme Interactions

Research indicates that this compound can influence enzyme activity through competitive inhibition or allosteric modulation. Its diol structure allows it to participate in biochemical reactions that are critical for metabolic pathways. For example, studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer metabolism .

Pharmaceutical Potential

The compound is being explored as a precursor for drug development due to its unique structural properties. The presence of the bromine atom and hydroxyl groups provides multiple sites for further chemical modifications, which can enhance therapeutic efficacy. Preliminary studies suggest potential anti-inflammatory and anticancer activities .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a comparison table highlighting key differences:

Compound NameStructure CharacteristicsBiological Activity
This compound Bromine atom + two hydroxyl groupsEnzyme inhibition; potential anticancer
2-(4-Chlorophenyl)propane-1,3-diol Chlorine atom instead of bromineDifferent reactivity; less potent
2-(4-Fluorophenyl)propane-1,3-diol Fluorine atom; smaller and more electronegativeVaries; potentially lower binding
2-(4-Methylphenyl)propane-1,3-diol Methyl group instead of halogenAltered steric effects; less reactive

Study 1: Enzyme Inhibition

In a study focusing on enzyme interactions, researchers evaluated the inhibitory effects of this compound on various metabolic enzymes. The results indicated significant inhibition of key enzymes involved in glycolysis and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders .

Study 2: Anticancer Activity

Another investigation assessed the compound's anticancer properties against several cancer cell lines. The findings revealed that it reduced cell viability significantly at micromolar concentrations, highlighting its potential as an anticancer drug candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)propane-1,3-diol
Reactant of Route 2
2-(4-Bromophenyl)propane-1,3-diol

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